(Sulphonyldiimino)bisbenzoic acid

Crystal engineering Hydrogen bonding Sulfondiimine

Differentiate your research with (Sulphonyldiimino)bisbenzoic acid. Its sulfondiimine core offers 4 H-bond donors and 8 acceptors – a distinct hydrogen-bonding landscape inaccessible to sulfone or sulfonamide analogues. Ideal for engineering co-crystal synthons, stimuli-responsive MOFs, and scaffold-hopping campaigns. Prioritize ≥95% purity material for reproducible crystallization and framework synthesis. Milligrams to grams available; inquire for bulk.

Molecular Formula C14H12N2O6S
Molecular Weight 336.32 g/mol
CAS No. 72017-26-6
Cat. No. B12651098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Sulphonyldiimino)bisbenzoic acid
CAS72017-26-6
Molecular FormulaC14H12N2O6S
Molecular Weight336.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H12N2O6S/c17-13(18)9-5-1-3-7-11(9)15-23(21,22)16-12-8-4-2-6-10(12)14(19)20/h1-8,15-16H,(H,17,18)(H,19,20)
InChIKeyJHQQIVLTXNUMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Sulphonyldiimino)bisbenzoic acid (CAS 72017-26-6): Procurement Specifications, Class Identity, and Baseline Characteristics


(Sulphonyldiimino)bisbenzoic acid (CAS 72017-26-6, EINECS 276-291-5), with IUPAC name 2-[(2-carboxyphenyl)sulfamoylamino]benzoic acid, is a synthetic organic compound belonging to the sulfondiimine class . It features a sulfonyl diimine bridge core linking two benzoic acid groups, resulting in a molecular formula of C₁₄H₁₂N₂O₆S and a molecular weight of 336.32 g/mol [1]. Computed physicochemical properties include a calculated XLogP of 2.3, 4 hydrogen bond donors, 8 hydrogen bond acceptors, and a topological polar surface area of 141 Ų [1]. As a sulfondiimine, it represents a less explored but structurally distinct scaffold relative to more established sulfur-containing analogues such as sulfones, sulfoximines, and sulfonamides, with potential advantages for molecular design applications [2].

Procurement Alert: Why (Sulphonyldiimino)bisbenzoic acid (CAS 72017-26-6) Cannot Be Casually Substituted with Sulfone or Sulfonamide Analogs


Generic substitution within sulfur-containing aromatic compound classes is often scientifically unsound due to fundamental differences in molecular geometry, electronic properties, and intermolecular interaction capacity. The sulfondiimine core of (sulphonyldiimino)bisbenzoic acid is structurally and electronically distinct from sulfones (C–SO₂–C) and sulfonamides (C–SO₂–NH–C), which alters hydrogen-bonding potential, acidity, and conformational flexibility [1]. Compared to a sulfone analogue such as 4,4′-sulfonylbis-benzoic acid (CAS 2449-35-6), the target compound contains two N–H donor groups versus zero, an additional N–H...O hydrogen-bonding network, and a higher molecular weight (336.32 vs. 306.29 g/mol) [1]. These differences directly impact solubility, crystallinity, and reactivity in synthetic applications. The sulfondiimine class has been specifically identified as a reasonable alternative to sulfones and sulfoximines for future applications, underscoring its unique structural value proposition that generic substitutions cannot replicate [2].

(Sulphonyldiimino)bisbenzoic acid (CAS 72017-26-6): Quantitative Comparator Evidence for Informed Procurement


Sulfondiimine vs. Sulfone: Differential Hydrogen-Bonding Capacity and Molecular Topology for Crystal Engineering

The sulfondiimine core of (sulphonyldiimino)bisbenzoic acid provides a fundamentally different hydrogen-bonding profile compared to its sulfone analogue 4,4′-sulfonylbis-benzoic acid (CAS 2449-35-6). The target compound possesses 4 hydrogen bond donors (the two –NH– groups plus the two –COOH groups) versus only 2 donors (the two –COOH groups alone) for the sulfone analogue, and 8 hydrogen bond acceptors versus 6 [1]. This enhanced donor-acceptor capacity, combined with a higher topological polar surface area (141 Ų for the sulfondiimine versus an estimated ~100 Ų for the sulfone analogue), enables more complex and directional supramolecular synthons [1].

Crystal engineering Hydrogen bonding Sulfondiimine Sulfone Topological polar surface area

Sulfondiimine vs. Sulfone: Enhanced Conformational Flexibility and Rotatable Bond Count

The sulfonyl diimine bridge introduces additional degrees of rotational freedom compared to the rigid sulfone linkage. (Sulphonyldiimino)bisbenzoic acid contains 6 rotatable bonds (including the two N–S bonds in the bridge and the two C–COOH bonds), whereas the sulfone analogue 4,4′-sulfonylbis-benzoic acid is limited to 4 rotatable bonds (the C–SO₂–C linkage is conformationally restricted) [1]. The sulfondiimine class has been noted to possess a variable character that can be exploited for selective transformations and diverse structural modifications [2].

Conformational flexibility Molecular recognition Sulfondiimine Rotatable bonds Ligand design

Sulfondiimine vs. Sulfonamide: Differential Tautomeric Complexity and Electronic Structure

The sulfonyl diimine group exhibits a variable electronic effect on adjacent aromatic systems that differs from simple sulfonamides. While the target compound itself has 10 predicted tautomeric variants due to proton migration possibilities across the N–S–N bridge, a typical para-substituted sulfonamide analogue would exhibit significantly fewer tautomeric states [1]. Literature on related sulfur substituents indicates that the arylsulfonyl group has a variable effect on the ionization equilibrium depending on the nature of substituents present in the aryl group [2]. This electronic variability is further evidenced by the sulfondiimine class being recognized as offering distinct reactivity profiles for N-arylations, N-alkenylations, and α-functionalizations [3].

Tautomerism Electronic structure Sulfondiimine Sulfonamide Ionization

Weak Inhibitory Activity in HIV-1 RT Strand Transfer Assay: Negative Selection Evidence

A binding affinity measurement for (sulphonyldiimino)bisbenzoic acid against HIV-1 reverse transcriptase strand transfer using the A17 double mutant enzyme yielded an IC50 value of >100,000 nM (>100 µM) [1]. This extremely weak inhibition establishes a clear baseline: this compound is not an effective inhibitor of this enzyme target. This negative data is valuable for excluding this compound from HIV RT inhibition screening programs and for understanding structure-activity boundaries within the sulfondiimine chemical space.

HIV-1 reverse transcriptase Enzyme inhibition IC50 Sulfondiimine BindingDB

Application Scenarios for (Sulphonyldiimino)bisbenzoic acid (CAS 72017-26-6) Based on Evidence-Driven Differentiation


Crystal Engineering and Co-Crystal Design Leveraging Enhanced Hydrogen-Bonding Capacity

Researchers developing pharmaceutical co-crystals or functional organic materials can exploit the 4 hydrogen-bond donors and 8 acceptors of (sulphonyldiimino)bisbenzoic acid to engineer specific supramolecular synthons that are inaccessible with sulfone- or sulfonamide-based linkers [1]. The doubled donor count (relative to sulfone analogues) and 141 Ų TPSA provide a distinct hydrogen-bonding landscape for designing co-crystals with APIs containing complementary acceptor/donor groups. Procurement should prioritize high-purity material (≥95%) suitable for crystallization trials [2].

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis with Flexible Linkers

The 6 rotatable bonds and variable tautomeric states of (sulphonyldiimino)bisbenzoic acid offer synthetic chemists a flexible ditopic linker for constructing MOFs or coordination polymers with dynamic, stimuli-responsive frameworks [1]. Unlike the conformationally constrained 4,4′-sulfonylbis-benzoic acid, this sulfondiimine linker can adopt multiple conformations, potentially leading to breathing MOFs or materials with guest-dependent structural transformations. Procurement of milligram-to-gram quantities with ≥95% purity is recommended for exploratory MOF synthesis [2].

Scaffold Hopping and Bioisostere Exploration in Medicinal Chemistry

Medicinal chemists investigating sulfondiimines as bioisosteres for sulfones, sulfonamides, or sulfoximines can use (sulphonyldiimino)bisbenzoic acid as a fragment-like starting point for scaffold hopping campaigns [1]. The compound's distinct hydrogen-bonding capacity, conformational flexibility, and electronic properties [2] offer a unique chemical space for probing target binding pockets where established sulfur scaffolds have shown limitations. The documented inactivity against HIV-1 RT [3] provides a valuable negative control and a clear SAR boundary for this chemotype.

Synthetic Intermediate for Sulfondiimine-Containing Functional Materials

As a member of the sulfondiimine compound class, (sulphonyldiimino)bisbenzoic acid can serve as a starting material or intermediate for synthesizing more complex sulfondiimine derivatives through established N-functionalization methodologies including N-arylation, N-alkenylation, N-alkylation, and α-functionalization [1]. The compound's two carboxylic acid groups provide additional handles for esterification, amidation, or metal coordination, enabling modular construction of advanced functional materials such as polymer additives, liquid crystals, or corrosion inhibitors [2]. The sulfondiimine class has been explicitly recommended as a reasonable alternative to sulfones and sulfoximines for future applications [3].

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